molecular formula C24H22N4O4 B11012284 N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide

N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide

Cat. No.: B11012284
M. Wt: 430.5 g/mol
InChI Key: AUUDMYISVLINGO-UHFFFAOYSA-N
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Description

This compound (ID: Y042-5500) is a benzamide derivative with a molecular formula of C24H22N4O4 and a molecular weight of 430.46 g/mol . Its structure comprises:

  • A benzamide core (4-substituted benzoyl group).
  • A 4-oxo-1,2,3-benzotriazin-3(4H)-ylmethyl moiety at the para position of the benzamide.
  • A 2-(2-methoxyphenoxy)ethyl chain attached to the benzamide nitrogen.

The benzotriazinone group is a heterocyclic motif known for its bioactivity in medicinal chemistry, while the methoxyphenoxy ethyl chain may enhance solubility and target interactions.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide

InChI

InChI=1S/C24H22N4O4/c1-31-21-8-4-5-9-22(21)32-15-14-25-23(29)18-12-10-17(11-13-18)16-28-24(30)19-6-2-3-7-20(19)26-27-28/h2-13H,14-16H2,1H3,(H,25,29)

InChI Key

AUUDMYISVLINGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzotriazinyl Intermediate: Starting with a suitable benzotriazine precursor, the intermediate is synthesized through nitration, reduction, and subsequent functional group modifications.

    Attachment of the Benzamide Core: The benzotriazinyl intermediate is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

    Introduction of the Methoxyphenoxyethyl Side Chain: The final step involves the nucleophilic substitution of the benzamide with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The benzotriazinyl group can be reduced to amines under hydrogenation conditions.

    Substitution: The benzamide and methoxyphenoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines and reduced benzotriazinyl compounds.

    Substitution: Various substituted benzamides and ethers.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzotriazinyl group can intercalate with DNA, potentially inhibiting DNA replication and transcription. The methoxyphenoxyethyl side chain may enhance the compound’s solubility and cellular uptake, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzotriazinone Moieties

(a) 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide ()
  • Molecular Formula : C14H11N5O2
  • Molecular Weight : 281.27 g/mol
  • Key Differences: Replaces the benzamide core with an acetamide linker. Substitutes the methoxyphenoxy ethyl group with a 3-pyridinyl ring. Smaller molecular weight (281.27 vs. 430.46) due to reduced aromatic substitution.
  • Implications : The pyridine ring may enhance hydrogen bonding with targets, while the acetamide linker could reduce hydrophobicity compared to the benzamide scaffold .
(b) 4-({4-[4-Oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic Acid ()
  • Molecular Formula: Not explicitly stated, but contains a butanoyl-amino butanoic acid chain.
  • Key Differences: Replaces the benzamide with a carboxylic acid-terminated aliphatic chain. Uses a butanoyl spacer between the benzotriazinone and the amino group.
  • Implications : The carboxylic acid group improves water solubility, making this compound more suitable for aqueous environments compared to the lipophilic benzamide derivative .

Analogues with Modified Aromatic Substitutions

(a) 2-[(3'-Fluoro-4'-methoxybiphenyl-4-yl)(methylsulfonyl)amino]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic Acid ()
  • Molecular Formula: Not fully detailed, but includes a biphenyl-sulfonamide group.
  • Key Differences :
    • Introduces a biphenyl-sulfonamide moiety instead of the benzamide.
    • Adds a fluorine atom and methylsulfonyl group for electronic modulation.
(b) 4-Methoxy-N-{2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl}benzamide ()
  • Molecular Formula : C23H28N2O2
  • Molecular Weight : 364.49 g/mol
  • Key Differences: Replaces the benzotriazinone with a piperidine-ethyl side chain. Retains the 4-methoxybenzamide core.
  • Implications : The piperidine group introduces basicity, which could influence blood-brain barrier penetration, a feature absent in the target compound .

Functional Group Variations

(a) 6-[[(2S)-1-Oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic Acid ()
  • Molecular Formula: Not fully detailed but includes a hexanoic acid chain.
  • Key Differences: Substitutes the benzamide with a hexanoic acid linker. Retains the benzotriazinone group.
  • Implications : The extended aliphatic chain may improve membrane permeability, while the carboxylic acid enhances solubility .

Biological Activity

N-[2-(2-methoxyphenoxy)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, highlighting its antiproliferative effects against various cancer cell lines, antibacterial properties, and other relevant biological interactions.

The molecular formula of this compound is C24H33N3O4C_{24}H_{33}N_{3}O_{4} with a molecular weight of approximately 433.55 g/mol. The compound is characterized by the presence of a benzamide moiety and a benzotriazinone structure, which are known to contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzotriazinone exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in vitro:

Cell Line IC50 (µM) Reference
HCT 1163.7
MCF-71.2
HEK 2935.3

These results indicate that the compound may be effective in targeting specific cancer types, particularly breast cancer (MCF-7).

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial activity. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacterial strains:

Bacterial Strain MIC (µM) Activity
E. faecalis8Selective
S. aureus16Moderate
E. coli32Moderate

These findings suggest that this compound exhibits selective antibacterial activity against Gram-positive bacteria while showing moderate efficacy against Gram-negative strains .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of DNA Synthesis : The benzotriazinone structure is known for its ability to intercalate into DNA and inhibit replication.
  • Antioxidant Activity : Some derivatives have shown antioxidative properties that could enhance their therapeutic potential by reducing oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of several benzotriazinone derivatives for their anticancer properties. The study found that modifications at specific positions on the benzotriazinone ring significantly affected the antiproliferative activity across different cancer cell lines. This underscores the importance of structural optimization in enhancing biological efficacy .

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